Cas no 1499862-21-3 (2-3-(trifluoromethoxy)phenylethanethioamide)
2-3-(trifluoromethoxy)phenylethanethioamide Chemical and Physical Properties
Names and Identifiers
-
- 2-3-(trifluoromethoxy)phenylethanethioamide
- 2-[3-(trifluoromethoxy)phenyl]ethanethioamide
- 1499862-21-3
- EN300-1946332
-
- Inchi: 1S/C9H8F3NOS/c10-9(11,12)14-7-3-1-2-6(4-7)5-8(13)15/h1-4H,5H2,(H2,13,15)
- InChI Key: HTJTVEJFEDSWNZ-UHFFFAOYSA-N
- SMILES: S=C(CC1C=CC=C(C=1)OC(F)(F)F)N
Computed Properties
- Exact Mass: 235.02786954g/mol
- Monoisotopic Mass: 235.02786954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 67.3Ų
2-3-(trifluoromethoxy)phenylethanethioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1946332-0.05g |
2-[3-(trifluoromethoxy)phenyl]ethanethioamide |
1499862-21-3 | 0.05g |
$528.0 | 2023-09-17 | ||
| Enamine | EN300-1946332-0.1g |
2-[3-(trifluoromethoxy)phenyl]ethanethioamide |
1499862-21-3 | 0.1g |
$553.0 | 2023-09-17 | ||
| Enamine | EN300-1946332-0.25g |
2-[3-(trifluoromethoxy)phenyl]ethanethioamide |
1499862-21-3 | 0.25g |
$579.0 | 2023-09-17 | ||
| Enamine | EN300-1946332-0.5g |
2-[3-(trifluoromethoxy)phenyl]ethanethioamide |
1499862-21-3 | 0.5g |
$603.0 | 2023-09-17 | ||
| Enamine | EN300-1946332-1.0g |
2-[3-(trifluoromethoxy)phenyl]ethanethioamide |
1499862-21-3 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1946332-2.5g |
2-[3-(trifluoromethoxy)phenyl]ethanethioamide |
1499862-21-3 | 2.5g |
$1230.0 | 2023-09-17 | ||
| Enamine | EN300-1946332-5.0g |
2-[3-(trifluoromethoxy)phenyl]ethanethioamide |
1499862-21-3 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1946332-10.0g |
2-[3-(trifluoromethoxy)phenyl]ethanethioamide |
1499862-21-3 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1946332-1g |
2-[3-(trifluoromethoxy)phenyl]ethanethioamide |
1499862-21-3 | 1g |
$628.0 | 2023-09-17 | ||
| Enamine | EN300-1946332-5g |
2-[3-(trifluoromethoxy)phenyl]ethanethioamide |
1499862-21-3 | 5g |
$1821.0 | 2023-09-17 |
2-3-(trifluoromethoxy)phenylethanethioamide Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2-3-(trifluoromethoxy)phenylethanethioamide
Compound CAS No. 1499862-21-3: 2-(3-(Trifluoromethoxy)phenyl)ethanethioamide
The compound with CAS No. 1499862-21-3, commonly referred to as 2-(3-(trifluoromethoxy)phenyl)ethanethioamide, is a specialized organic compound that has garnered attention in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, further connected to an ethanethioamide moiety. The trifluoromethoxy group is known for its electron-withdrawing properties, which significantly influences the compound's chemical reactivity and stability.
Recent studies have highlighted the potential of 2-(3-(trifluoromethoxy)phenyl)ethanethioamide in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents. The compound's ability to undergo various nucleophilic substitutions and condensation reactions makes it a valuable intermediate in organic synthesis.
In terms of synthesis, the preparation of 2-(3-(trifluoromethoxy)phenyl)ethanethioamide typically involves a multi-step process that includes the introduction of the trifluoromethoxy group onto the aromatic ring. This is often achieved through electrophilic substitution reactions, followed by the attachment of the ethanethioamide moiety via appropriate coupling reactions. The optimization of these steps has been a focus of recent research, with scientists aiming to enhance yield and purity while minimizing environmental impact.
The application of 2-(3-(trifluoromethoxy)phenyl)ethanethioamide extends beyond pharmaceuticals. Its unique electronic properties make it a promising candidate in materials science, particularly in the development of advanced polymers and coatings. Additionally, this compound has shown potential in agricultural applications, where it may serve as a component in pesticides or growth regulators.
From an environmental standpoint, understanding the degradation pathways of 2-(3-(trifluoromethoxy)phenyl)ethanethioamide is crucial for assessing its ecological impact. Recent studies have employed computational chemistry techniques to model its breakdown under various conditions, providing insights into its persistence in different ecosystems.
In conclusion, 2-(3-(trifluoromethoxy)phenyl)ethanethioamide (CAS No. 1499862-21-3) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in modern chemistry, while ongoing research continues to unlock its full potential.
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